
Dipropyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipropyldiazene can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.
Reaction with Propylamine: The nitrous acid is then reacted with propylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as the laboratory synthesis, scaled up to meet industrial demands. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dipropyldiazene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: It can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Propylamines.
Substitution: Compounds with different functional groups replacing the propyl group.
Wissenschaftliche Forschungsanwendungen
Dipropyldiazene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which dipropyldiazene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the nitrogen-nitrogen double bond. This bond can undergo cleavage and formation, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Azobispropane: Another member of the diazene family with similar chemical properties.
Diphenyldiazene: A related compound with phenyl groups instead of propyl groups.
Uniqueness: Dipropyldiazene is unique due to its specific structure and reactivity. The presence of propyl groups provides distinct chemical properties compared to other diazenes, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
821-67-0 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
dipropyldiazene |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
LQCYZZANGSLXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
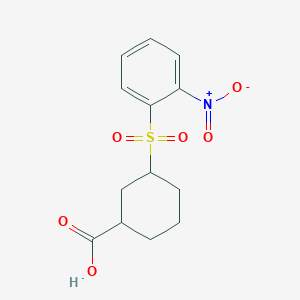



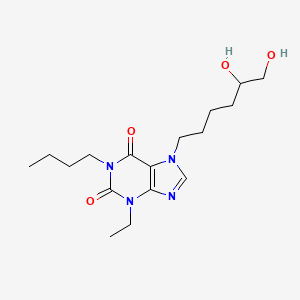

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
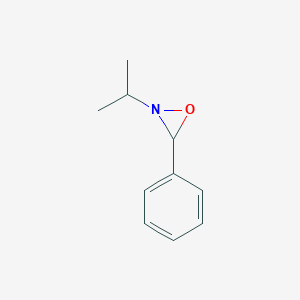
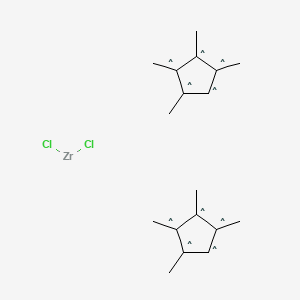
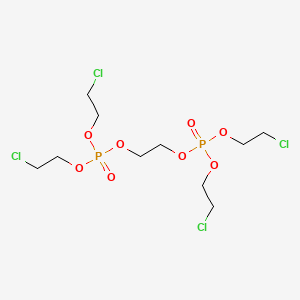
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
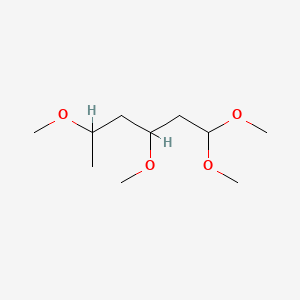
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
